molecular formula C10H10<br>C6H4(CH=CH2)2<br>C10H10 B073037 Divinylbenzene CAS No. 1321-74-0

Divinylbenzene

Cat. No. B073037
CAS RN: 1321-74-0
M. Wt: 390.6 g/mol
InChI Key: MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Description

Divinylbenzene is an organic compound with the chemical formula C6H4(CH=CH2)2. It is related to styrene by the addition of a second vinyl group .


Synthesis Analysis

Divinylbenzene is usually encountered as a mixture of m- and p-divinylbenzene, containing also the corresponding isomers of ethylvinylbenzene . It is produced by dehydrogenation of diethylbenzene . In the presence of divinylbenzene (DVB), polymerizations of styrene (St) have been performed in Pickering emulsions, using silica nanoparticles (SNps) as stabilizing agents and ammonium persulfate as a hydrophilic initiator .


Molecular Structure Analysis

The p-Divinylbenzene molecule contains a total of 20 bonds. There are 10 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

Styrene and divinylbenzene react to form the copolymer styrene-divinylbenzene, S-DVB or Sty-DVB . The resulting cross-linked polymer is mainly used for the production of ion exchange resin and Merrifield resins for peptide synthesis .


Physical And Chemical Properties Analysis

Divinylbenzene is a pale, straw-colored liquid . It has a density of 0.914 g/mL at 20°C, a melting point of -66.9 to -52 °C, and a boiling point of 195 °C .

Scientific Research Applications

Fabrication of Hypercrosslinked Polymers

Divinylbenzene is used in the fabrication of hypercrosslinked polymers via self-addition polymerization . The hypercrosslinked polyDVB-based products are demonstrated by Friedel-Crafts addition reaction of double bonds on DVB that can connect adjacent phenyl rings of aromatic molecules to form the crosslinked networks . These polymers have high surface areas and are widely used in many applications .

Creation of Microporous Organic Polymers

Microporous organic polymers with high surface area are widely used in many applications . Divinylbenzene is used as a novel external crosslinker for knitting polar aromatic molecules . When L-phenylalanine and bisphenol A are used as the aromatic units, the obtained HCP (Phe-DVB) and HCP (BPA-DVB) could reach surface area of 612 and 471 m^2/g, and have hydrogen uptake of 0.62 wt% and 0.58 wt% at 77 K and 1.13 bar by comparison with HCPDVB-CB having hydrogen uptake of 0.30 wt%, respectively .

Synthesis of Monodisperse Poly(styrene-co-divinylbenzene) Microspheres

Divinylbenzene is used in the synthesis of monodisperse poly(styrene-co-divinylbenzene) microspheres with binary porous structures . These microspheres have small pores on the surface and big pores in the middle . They are used as packing materials for high-performance liquid chromatography .

High-Performance Liquid Chromatography

The binary porous PS-DVB microspheres synthesized using divinylbenzene are used as packing materials for high-performance liquid chromatography . Several benzene analogs can be effectively separated in a column as short as 75 mm due to the high surface areas of the stationary phase .

Formation of Extensive Surface on Created Materials

Divinylbenzene plays a role in the formation of an extensive surface on the created materials . The observed differences in the surface layers of the polymer spheres depending on the fraction of individual components indicate a clear pore-forming nature of the inorganic TEVS component and its role in the formation of an extensive surface on the created materials .

Safety And Hazards

Divinylbenzene is a combustible liquid. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

Future Directions

In recent research, divinylbenzene has been used in the synthesis of styrene-divinylbenzene copolymers that contain aminophosphinic acid groups, used to remove acetylsalicylic acid . Another study used divinylbenzene in the synthesis of styrene-co-divinylbenzene/silica hybrid supports for immobilization transitional metals and their application in catalysis . These studies suggest potential future directions in the use of divinylbenzene in various applications.

properties

IUPAC Name

1,2-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2
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InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1C=C
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Molecular Formula

C10H10, Array
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DSSTOX Substance ID

DTXSID30110005
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Molecular Weight

130.19 g/mol
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Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid.
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Boiling Point

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F
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Flash Point

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005%
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Density

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93
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Vapor Density

Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg
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Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.
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Product Name

1,2-Divinylbenzene

Color/Form

Pale, straw-colored liquid.

CAS RN

1321-74-0, 91-14-5, 9003-69-4
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Melting Point

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does divinylbenzene contribute to the properties of polymers?

A1: Divinylbenzene acts as a crosslinking agent, forming bridges between polymer chains. [, , , ] This crosslinking significantly influences the polymer's properties, enhancing its mechanical strength, thermal stability, and resistance to solvents. [, , , ]

Q2: What are the downstream effects of using divinylbenzene in the synthesis of ion-exchange resins?

A2: The incorporation of divinylbenzene in ion-exchange resins imparts several desirable characteristics. It increases their mechanical strength, allowing them to withstand high flow rates and pressure drops in industrial applications. [, , ] Additionally, divinylbenzene controls the porosity of the resin, influencing its selectivity for specific ions. [, , ]

Q3: What is the molecular formula and weight of divinylbenzene?

A3: Divinylbenzene exists as isomers, with the most common being meta-divinylbenzene and para-divinylbenzene. Both isomers share the same molecular formula, C10H10, and molecular weight of 130.19 g/mol. []

Q4: Which spectroscopic techniques are commonly used to characterize divinylbenzene and its derivatives?

A4: Several spectroscopic techniques are employed for the characterization of divinylbenzene and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure, including the identification of isomers and the determination of the degree of crosslinking. [, , , ]
  • Infrared (IR) spectroscopy: Useful for identifying functional groups and studying the polymerization process. [, , ]
  • Gas Chromatography (GC): Coupled with techniques like mass spectrometry (GC-MS) or flame ionization detection (GC-FID), GC is valuable for analyzing the purity of divinylbenzene and studying reaction kinetics. [, , ]

Q5: How does divinylbenzene contribute to the thermal stability of polymers?

A5: Divinylbenzene's crosslinking ability significantly enhances the thermal stability of polymers. [, , , ] The crosslinks restrict the movement of polymer chains, preventing degradation at higher temperatures. [, , , ] This makes divinylbenzene-crosslinked polymers suitable for applications requiring high-temperature resistance.

Q6: What is the impact of different diluents on the porosity of styrene-divinylbenzene copolymers?

A6: Research has shown that the choice of diluent during polymerization significantly influences the porosity of styrene-divinylbenzene copolymers. [, ] Cyclohexanol, for instance, has been found to be a highly effective diluent, promoting the formation of highly porous structures even at low divinylbenzene concentrations. []

Q7: Can you elaborate on the catalytic applications of divinylbenzene-based materials?

A7: While divinylbenzene itself isn't inherently catalytic, it plays a crucial role in creating materials with catalytic properties. For example, poly(styrene-co-divinylbenzene) microspheres can serve as supports for enzyme immobilization, improving enzyme stability and enabling their use in various catalytic reactions. []

Q8: How is computational chemistry employed in the study of divinylbenzene-based polymers?

A8: Computational chemistry techniques are valuable tools for understanding the properties and behavior of divinylbenzene-based polymers. For instance, molecular dynamics simulations can provide insights into the relationship between crosslink density, chain mobility, and the mechanical properties of these polymers.

Q9: How does the isomeric structure of divinylbenzene (meta vs. para) affect the properties of the resulting polymers?

A9: The isomeric structure of divinylbenzene plays a significant role in determining the final properties of the polymer. Studies on the polymerization of meta-divinylbenzene and para-divinylbenzene with different porogens highlight these differences. [] Polymers synthesized using meta-divinylbenzene tend to exhibit a broader pore size distribution compared to those derived from para-divinylbenzene. []

Q10: How does varying the divinylbenzene content in copolymers impact their properties and applications?

A10: The amount of divinylbenzene incorporated during polymerization directly influences the crosslink density of the resulting copolymer, which in turn affects its properties and applications.

  • Higher divinylbenzene content: Leads to a more rigid and porous structure with higher glass transition temperature and increased chemical resistance. These copolymers find applications as adsorbents, catalysts supports, and in separation technologies. [, , ]

Q11: How does the incorporation of divinylbenzene influence the stability of encapsulated materials, such as phase change materials?

A11: Studies on the encapsulation of octadecane, a phase change material, within poly(divinylbenzene) microcapsules demonstrate the positive impact of divinylbenzene on stability. [, ] The rigid poly(divinylbenzene) shell provides excellent protection to the encapsulated octadecane, preventing leakage and maintaining its thermal properties over multiple heating and cooling cycles. [, ]

Q12: How is the pore size distribution of divinylbenzene-based polymers determined?

A12: Several methods are employed to determine the pore size distribution of divinylbenzene-based polymers:

  • Nitrogen adsorption-desorption isotherms: Provides information about the surface area and pore volume distribution using the Brunauer-Emmett-Teller (BET) theory. [, ]
  • Mercury porosimetry: Determines the pore size distribution based on the intrusion of mercury into the pores of the material under pressure. []
  • Scanning Electron Microscopy (SEM): Offers visual insights into the morphology and pore structure of the polymer. [, ]

Q13: What are the environmental concerns associated with divinylbenzene-based polymers?

A13: Divinylbenzene-based polymers, like many synthetic polymers, generally exhibit high resistance to degradation, potentially leading to persistence in the environment. Research efforts focus on developing strategies for the recycling and controlled degradation of these polymers to mitigate their environmental impact.

Q14: What factors influence the solubility of divinylbenzene-based polymers?

A14: The solubility of divinylbenzene-based polymers depends on several factors:

  • Crosslink density: Higher divinylbenzene content leads to increased crosslinking, making the polymer less soluble or even insoluble in common organic solvents. [, ]
  • Nature of the comonomer: The choice of comonomer significantly affects solubility. Hydrophilic comonomers enhance the polymer's solubility in polar solvents, while hydrophobic comonomers promote solubility in non-polar solvents. []

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